molecular formula C12H13NO B2493985 N-(3,4-dihydronaphthalen-1-yl)acetamide CAS No. 213272-97-0

N-(3,4-dihydronaphthalen-1-yl)acetamide

Cat. No.: B2493985
CAS No.: 213272-97-0
M. Wt: 187.242
InChI Key: GGEKWMRJFDEYPF-UHFFFAOYSA-N
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Description

N-(3,4-dihydronaphthalen-1-yl)acetamide is an organic compound with the molecular formula C12H13NO. It is a derivative of naphthalene, where the naphthalene ring is partially hydrogenated and substituted with an acetamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(3,4-dihydronaphthalen-1-yl)acetamide can be synthesized through several methods. One common approach involves the reduction of naphthalene derivatives followed by acetylation. For instance, the reduction of 1-naphthylamine can be achieved using hydrogenation in the presence of a catalyst such as palladium on carbon (Pd/C). The resulting 3,4-dihydro-1-naphthylamine is then acetylated using acetic anhydride to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale hydrogenation and acetylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced catalytic systems to ensure efficient conversion and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dihydronaphthalen-1-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(3,4-dihydronaphthalen-1-yl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3,4-dihydronaphthalen-1-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4-dihydronaphthalen-1-yl)acetamide is unique due to its specific substitution on the naphthalene ring, which imparts distinct chemical and biological properties. Its partially hydrogenated structure allows for unique interactions with biological targets, making it a compound of interest for further research .

Properties

IUPAC Name

N-(3,4-dihydronaphthalen-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-9(14)13-12-8-4-6-10-5-2-3-7-11(10)12/h2-3,5,7-8H,4,6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGEKWMRJFDEYPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CCCC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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